Cas no 78821-42-8 (6H-Benz[c]indeno[5,4-e]oxepin-6-one,1-[(1S,2S,3S,4R)-2,3-dihydroxy-1,4,5-trimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-,(1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-)

6H-Benz[c]indeno[5,4-e]oxepin-6-one,1-[(1S,2S,3S,4R)-2,3-dihydroxy-1,4,5-trimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-,(1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)- structure
78821-42-8 structure
Product Name:6H-Benz[c]indeno[5,4-e]oxepin-6-one,1-[(1S,2S,3S,4R)-2,3-dihydroxy-1,4,5-trimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-,(1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-
CAS-nummer:78821-42-8
MF:C28H48O6
MW:480.677129745483
CID:569589
PubChem ID:13039058
Update Time:2025-04-19

6H-Benz[c]indeno[5,4-e]oxepin-6-one,1-[(1S,2S,3S,4R)-2,3-dihydroxy-1,4,5-trimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-,(1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)- Chemische en fysische eigenschappen

Naam en identificatie

    • 6H-Benz[c]indeno[5,4-e]oxepin-6-one,1-[(1S,2S,3S,4R)-2,3-dihydroxy-1,4,5-trimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-,(1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-
    • (22S,23S)-24-epibrassinolide
    • 6H-Benz[c]indeno[5,4-e]oxepin-6-one,1-[(1S,2S,3S,4R)-2,3-dihydroxy-1,4,5-trimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-d
    • TRIS-EPIBRASSINOLIDE
    • 22,23,24-Triepibrassinolide
    • 22,23,24-Trisepibrassinolide
    • 6H-Benz[c]indeno[5,4-e]oxepin-6-one,1-(2,3-dihydroxy-1,4,5-trimethylhexyl)hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-,[1R-[1a(1S*,2S*,3S*,4R*),3ab,3ba,6ab,8b,9b,10aa,10bb,12aa]]-
    • B 1072
    • B-Homo-7-oxaergostan-6-one,2,3,22,23-tetrahydroxy-, (2a,3a,5a,22S,23S)-
    • Brassinosteroid
    • Epibrassinolide S
    • Isoepibrassinolide
    • (22S,23S)-epibrassinolide
    • 78821-42-8
    • DTXSID401045841
    • CHEMBL1801925
    • Inchi: 1S/C28H48O6/c1-14(2)15(3)24(31)25(32)16(4)18-7-8-19-17-13-34-26(33)21-11-22(29)23(30)12-28(21,6)20(17)9-10-27(18,19)5/h14-25,29-32H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,22+,23-,24+,25+,27-,28-/m1/s1
    • InChI-sleutel: IXVMHGVQKLDRKH-YEJCTVDLSA-N
    • LACHT: O1C([C@H]2C[C@@H]([C@@H](C[C@]2(C)[C@H]2CC[C@]3(C)[C@@H]([C@H](C)[C@@H]([C@H]([C@H](C)C(C)C)O)O)CC[C@H]3[C@@H]2C1)O)O)=O

Berekende eigenschappen

  • Exacte massa: 480.345
  • Monoisotopische massa: 480.345
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 34
  • Aantal draaibare bindingen: 5
  • Complexiteit: 755
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 13
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 107A^2
  • XLogP3: 4.8

Experimentele eigenschappen

  • Dichtheid: 1.141±0.06 g/cm3 (20 ºC 760 Torr),
  • Oplosbaarheid: Insuluble (3.1E-3 g/L) (25 ºC),
  • PSA: 107.22000
  • LogboekP: 3.39000
Aanbevolen leveranciers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
ASIACHEM I&E (JIANGSU) CO., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Shenzhen Yaoyuan R&D Center Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.